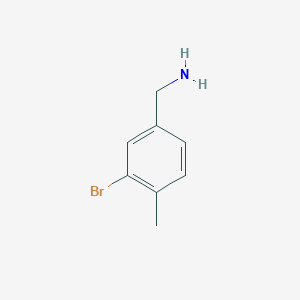

3-Bromo-4-methylbenzylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRGOJWXIJAVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177558-32-5 | |

| Record name | (3-bromo-4-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-methylbenzylamine chemical properties

An In-Depth Technical Guide to 3-Bromo-4-methylbenzylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for research and development in the pharmaceutical and fine chemical industries. The document details its core physicochemical properties, outlines robust synthetic protocols, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and strategic applications as a versatile building block in medicinal chemistry, contextualized with field-proven insights. Safety protocols and handling procedures are also explicitly detailed to ensure operational excellence and laboratory safety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine that serves as a valuable scaffold in organic synthesis. Its structure incorporates a benzylamine core, functionalized with a bromine atom and a methyl group on the aromatic ring. This specific substitution pattern (1,2,4-trisubstituted) imparts distinct reactivity and physical properties.

The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The primary amine group is a key nucleophile and a site for further functionalization, making this compound a bifunctional building block of significant strategic value.

Table 1: Core Identifiers and Physicochemical Properties of this compound and Related Isomers

| Property | Value | Source(s) |

| IUPAC Name | (3-Bromo-4-methylphenyl)methanamine | N/A |

| CAS Number | 1177558-32-5 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | 231-232 °C (for 3-Bromo-N-methylbenzylamine) | [2] |

| Density | 1.461 g/mL at 25 °C (for 3-Bromo-N-methylbenzylamine) | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents |

Note: Some physical data is referenced from the closely related N-methylated analog due to limited public data for the primary amine.

Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of this compound is most efficiently achieved through the reduction of a readily accessible precursor containing the required carbon skeleton and oxidation state. The two most logical and field-proven precursors are 3-bromo-4-methylbenzonitrile and 3-bromo-4-methylbenzaldehyde. Reduction of the nitrile offers a direct route to the primary amine, while the aldehyde requires a reductive amination protocol. The nitrile reduction is often preferred for its atom economy and directness.

The nitrile precursor, 3-bromo-4-methylbenzonitrile (CAS 42872-74-2), can be synthesized by the selective bromination of 4-methylbenzonitrile.[3] This multi-step approach provides a reliable pathway to the target benzylamine.

Sources

An In-depth Technical Guide to 3-Bromo-4-methylbenzylamine

CAS Number: 1177558-32-5

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzylamine, a substituted benzylamine building block relevant to researchers, scientists, and professionals in drug development and synthetic organic chemistry. Due to its status as a specialized research chemical, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust profile, including its synthesis, characterization, reactivity, and potential applications.

Core Compound Profile and Physicochemical Properties

This compound belongs to the class of halogenated benzylamines, which are valuable intermediates in medicinal chemistry.[1] The presence of a primary amine and an aryl bromide in a specific substitution pattern offers dual functionality for subsequent chemical modifications. The bromine atom is strategically positioned ortho to the methyl group and meta to the aminomethyl group, influencing the electronic properties and steric environment of the molecule.

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1177558-32-5 | N/A |

| Molecular Formula | C₈H₁₀BrN | N/A |

| Molecular Weight | 200.08 g/mol | [2] |

| IUPAC Name | (3-Bromo-4-methylphenyl)methanamine | N/A |

| Predicted Boiling Point | ~250-270 °C | General Analogue Data |

| Predicted Density | ~1.4 g/mL | General Analogue Data |

| Appearance | Expected to be a liquid or low-melting solid | General Analogue Data |

Recommended Synthesis Pathway

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-methylbenzonitrile. This pathway involves an electrophilic aromatic substitution to install the bromine atom, followed by the reduction of the nitrile functional group to the primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile

The key to this first step is the regioselective bromination of 4-methylbenzonitrile. The methyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The directing effects combine to favor bromination at the 3-position (ortho to the methyl group and meta to the nitrile). Using N-bromosuccinimide (NBS) in an acidic medium provides a reliable method for this transformation.[3]

Experimental Protocol:

-

Reaction Setup: To a flask equipped with a magnetic stirrer, add 4-methylbenzonitrile (1.0 eq). Dissolve it in a suitable solvent mixture, such as sulfuric acid and water.

-

Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]

-

Workup and Isolation: Upon completion, pour the reaction mixture slowly over crushed ice. The solid product, 3-Bromo-4-methylbenzonitrile, will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure intermediate.[3]

Step 2: Reduction to this compound

The reduction of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this purpose as it is highly effective and selective, leaving the aryl bromide intact.[4][5]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Bromo-4-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add BH₃·THF complex (1.0 M solution in THF, approx. 3.0-4.0 eq) dropwise via a syringe or an addition funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 60-65 °C).[4] Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M hydrochloric acid (HCl) to neutralize excess borane and hydrolyze the borane-amine complex. (Caution: Hydrogen gas evolution).

-

Isolation: Adjust the pH to basic (pH > 10) with aqueous sodium hydroxide (NaOH). Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.[6]

Spectroscopic and Structural Characterization

While specific experimental spectra for this exact compound are not widely published, a reliable prediction of its key spectroscopic features can be made based on the known effects of its constituent functional groups and data from close structural isomers.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands | Justification / Notes |

| ¹H NMR | δ ~ 7.5 (s, 1H, H-2), 7.2-7.3 (d, 1H, H-5), 7.1 (d, 1H, H-6), 3.8 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃), 1.5-2.0 (br s, 2H, -NH₂) | Aromatic protons will be in the 7.0-7.6 ppm range. The benzylic protons (-CH₂-) are expected around 3.8 ppm. The methyl protons (-CH₃) will be a singlet around 2.3 ppm. The amine protons (-NH₂) will appear as a broad singlet that is D₂O exchangeable. |

| ¹³C NMR | δ ~ 140-142 (C-Br), 136-138 (C-CH₃), 132 (Ar-CH), 130 (Ar-CH), 128 (Ar-CH), 124 (C-CH₂), 45-46 (-CH₂-), 22-23 (-CH₃) | The carbon bearing the bromine will be downfield. The benzylic carbon will be in the 45-46 ppm range. The methyl carbon will be upfield around 22-23 ppm. Aromatic carbons will appear between 124-142 ppm.[7] |

| IR Spectroscopy | 3300-3400 cm⁻¹ (two bands, N-H stretch), 3000-3100 cm⁻¹ (Ar C-H stretch), 2850-2950 cm⁻¹ (Alkyl C-H stretch), 1580-1650 cm⁻¹ (N-H bend), 1000-1100 cm⁻¹ (C-Br stretch) | As a primary amine, two distinct N-H stretching bands are expected.[8][9] The N-H bending (scissoring) vibration is also characteristic.[9] Aromatic and aliphatic C-H stretches will be present, as will the C-Br stretch at a lower wavenumber. |

Chemical Reactivity and Applications in Drug Discovery

This compound is a bifunctional building block. Both the primary amine and the aryl bromide can be selectively targeted to build molecular complexity, making it a valuable scaffold in the synthesis of pharmaceutical intermediates and compound libraries.[1][10]

Caption: Potential synthetic transformations of this compound.

-

Reactions at the Amino Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or participate in reductive amination with aldehydes and ketones to yield secondary amines. These linkages are common in pharmacologically active molecules.

-

Reactions at the Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents onto the aromatic ring.[3]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[11]

-

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of complex diarylamines or related structures.

-

Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, a valuable transformation for building rigid molecular scaffolds.

-

The ability to perform these reactions orthogonally provides chemists with a powerful tool to rapidly generate diverse molecular architectures for screening in drug discovery programs.[12][13]

Safety and Handling

As a member of the primary aromatic amine and organobromide chemical classes, this compound should be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[14]

-

Toxicity: Aromatic amines as a class can be toxic and may cause harm if swallowed, inhaled, or absorbed through the skin.[16][17] Some are known or suspected carcinogens.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated.[14]

References

- The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (ningboinno.com)

- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (PubMed)

- Nitrile to Amine (BH3-THF). (Common Organic Chemistry)

- Nitrile to Amine - Common Conditions. (organic-chemistry.org)

- (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1.

- Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (Organic Synthesis)

- Manganese catalysed reduction of nitriles with amine boranes. (RSC Publishing)

- Benzylamine(100-46-9) IR Spectrum. (ChemicalBook)

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- 4-Bromobenzylamine | C7H8BrN | CID 77571. (PubChem)

- 3-Bromo-N-methylbenzylamine 97 67344-77-8. (Sigma-Aldrich)

- Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.

- IR Spectroscopy Tutorial: Amines. (University of Calgary)

- 3-Bromo-N-methylbenzylamine | CAS 67344-77-8 | SCBT. (Santa Cruz Biotechnology)

- 24.10: Spectroscopy of Amines. (Chemistry LibreTexts)

- 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170. (PubChem)

- Toxicity, Hazards, and Safe Handling of Primary Arom

- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.

- Benzylamine - NIST WebBook. (National Institute of Standards and Technology)

- 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. (ChemicalBook)

- 4-Bromo-N-methylbenzylamine 97 699-03-6. (Sigma-Aldrich)

- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.

- Spectral Analysis of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide. (Benchchem)

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (PubMed Central)

- 3-Bromo-4-methylbenzonitrile 97 42872-74-2. (Sigma-Aldrich)

- CAS 149104-92-7 4-Bromo-3-methyl-benzylamine. (Alfa Chemistry)

- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (HSC Chemistry)

- Supplementary Inform

- Topic 1: Safety in the Organic Chemistry Labor

- Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling.

- (S)-3-Bromo-α-methylbenzylamine. (Sigma-Aldrich)

- 4-Bromo-3-methylbenzonitrile 97 41963-20-6. (Sigma-Aldrich)

- Predict 1H proton NMR spectra. (NMRDB.org)

- Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (NIH)

- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor

- Designing a safer building block for drug discovery by harnessing visible light. (University of Michigan News)

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (ChemRxiv)

- Chemists synthesize an improved building block for medicines. (ScienceDaily)

- How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (YouTube)

- Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (PubMed)

- A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. (Technology Networks)

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzil

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile to Amine (BH3-THF) [commonorganicchemistry.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news.umich.edu [news.umich.edu]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 15. csub.edu [csub.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromo-4-methylbenzylamine (CAS: 1177558-32-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzylamine, a key chemical intermediate for professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. The document details the molecule's core physicochemical properties, including its molecular weight and formula, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the strategic applications of this building block, highlighting the synthetic versatility offered by its dual functional handles—the primary amine and the aryl bromide. Safety protocols, handling procedures, and quality control measures are also discussed to ensure safe and effective laboratory use. This guide serves as an essential resource for researchers aiming to leverage this compound in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzylamine core. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring makes it a valuable and versatile building block in synthetic chemistry. The aryl bromide serves as a handle for cross-coupling reactions, while the primary amine is a nucleophilic site for a wide range of derivatization reactions.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below. It is crucial for researchers to distinguish this specific isomer from related compounds such as 4-Bromo-3-methylbenzylamine or 3-Bromo-N-methylbenzylamine to ensure the correct starting material is used in any synthetic endeavor.

| Property | Value | Source(s) |

| IUPAC Name | (3-Bromo-4-methylphenyl)methanamine | N/A |

| CAS Number | 1177558-32-5 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1][2][3] |

| Molecular Weight | 200.08 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Boiling Point | Not publicly available; predicted to be >200 °C | N/A |

| Density | Not publicly available; predicted to be ~1.4 g/mL | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate) | [5] |

Synthesis and Quality Control

The synthesis of this compound is most efficiently achieved via the reduction of its corresponding nitrile precursor, 3-bromo-4-methylbenzonitrile. This approach is favored due to the high reactivity of common reducing agents towards nitriles and the commercial availability of the starting material.

Recommended Synthetic Workflow

The causality behind this two-step pathway is rooted in established, high-yielding organic transformations. The initial bromination of 4-methylbenzonitrile is a regioselective electrophilic aromatic substitution, followed by a robust reduction of the nitrile group to the primary amine.

Caption: Proposed synthetic pathway for this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for the reduction of 3-bromo-4-methylbenzonitrile. The success of each step is confirmed by standard analytical techniques.

Objective: To synthesize this compound from 3-bromo-4-methylbenzonitrile.

Materials:

-

3-bromo-4-methylbenzonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend Lithium aluminum hydride (1.5 eq) in anhydrous THF in a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel. Cool the suspension to 0 °C using an ice bath.

-

Expert Insight: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The use of excess reducing agent ensures the complete conversion of the nitrile.

-

-

Substrate Addition: Dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up/Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Trustworthiness: This specific Fieser workup method is designed to safely quench excess LiAlH₄ and precipitate aluminum salts as a granular solid, which is easily filtered.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or DCM.

-

Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Quality Control and Analysis

The identity and purity of the synthesized compound must be validated.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (200.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

-

HPLC/GC: To determine the purity of the final product, which should typically be >95% for use in drug discovery applications.

Applications in Drug Development

This compound is not just an intermediate; it is a strategic scaffold for building molecular complexity. Its utility stems from the orthogonal reactivity of its two functional groups.

Role as a Versatile Synthetic Building Block

-

Aryl Bromide Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions[6]. This allows for the precise installation of diverse aryl, alkyl, or nitrogen-based substituents, enabling rapid exploration of the chemical space around the phenyl ring.

-

Primary Amine Handle: The nucleophilic benzylamine moiety readily participates in reactions to form amides, sulfonamides, ureas, and carbamates. This is a cornerstone of library synthesis for establishing structure-activity relationships (SAR).

Workflow in a Drug Discovery Cascade

The integration of this compound into a drug discovery program allows for the systematic generation of compound libraries to probe biological targets. For instance, its structural motifs are found in molecules targeting enzymes like poly(ADP-ribose) polymerase (PARP), which are critical in cancer therapy[7].

Caption: Use of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1177558-32-5 is not widely available, data from structurally analogous benzylamines and bromo-aromatics dictate a cautious approach. These compounds are typically irritants and can be harmful if ingested or absorbed through the skin[8][9].

Hazard Identification

| Hazard Class | GHS Pictogram | Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[8][9] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile)[10].

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[10]. Keep away from incompatible materials such as strong oxidizing agents and acids.

References

-

Benzenamine, 3-bromo-4-methyl-. PubChem, National Center for Biotechnology Information. [Link]

-

(R)-4-bromo-alpha-methylbenzylamine. PubChem, National Center for Biotechnology Information. [Link]

-

The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]

-

4-Bromo-3-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central, National Institutes of Health. [Link]

-

3-Bromo-4-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

3-bromo-4-methylbenzonitrile (C8H6BrN). PubChemLite. [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. 149104-92-7 CAS MSDS (4-BROMO-3-METHYLBENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 3-Bromo-4-methylbenzylamine: Structure, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of 3-Bromo-4-methylbenzylamine, a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. We will cover its precise chemical structure and nomenclature, differentiating it from common isomers. This guide details its key physicochemical properties and offers a robust, field-proven protocol for its synthesis via the reduction of 3-Bromo-4-methylbenzonitrile. Furthermore, we explore the compound's chemical reactivity, focusing on the strategic utility of its functional groups—the primary amine and the aryl bromide—as versatile handles for building molecular complexity. The applications of this scaffold in the context of drug development are discussed, grounded in the established importance of similar structures in bioactive molecules. This guide is intended for scientists and professionals seeking a comprehensive and practical understanding of this valuable chemical building block.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis and drug development to ensure reproducibility and avoid ambiguity. This compound is a disubstituted toluene derivative where the substituents on the benzene ring are ortho to one another.

IUPAC Nomenclature and Identifiers

The systematic name for this compound, according to IUPAC rules, is (3-Bromo-4-methylphenyl)methanamine . It is crucial to distinguish this specific isomer from others such as 4-Bromo-3-methylbenzylamine or N-methylated analogues.

| Identifier | Value | Source |

| CAS Number | 1177558-32-5 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=CC=C1CN)Br)C | |

| InChI | InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| InChIKey | YZYXBDJADLUPRX-UHFFFAOYSA-N |

Structural Representation

The structure consists of a benzylamine core, which is a benzene ring attached to a CH₂NH₂ group. The ring is substituted with a bromine atom at position 3 and a methyl group at position 4, relative to the CH₂NH₂ group at position 1.

Figure 1: 2D Chemical Structure of this compound.

Isomeric Distinction

It is critical for researchers to distinguish this compound from its isomers, as physical properties and reactivity can differ significantly. Common isomers include:

-

3-Bromo-N-methylbenzylamine (CAS 67344-77-8): An isomer where the methyl group is attached to the nitrogen atom instead of the aromatic ring.

-

4-Bromo-3-methylbenzylamine (CAS 149104-92-7): A positional isomer where the bromine and methyl groups are swapped.[3]

-

4-Bromo-N-methylbenzylamine (CAS 699-03-6): An isomer with both positional and N-alkylation differences.[4][5]

Physicochemical and Spectroscopic Properties

Physicochemical Data

While specific, experimentally verified data for this compound is not widely published, properties can be predicted using computational models. For context, experimental data for the related isomer, 3-Bromo-N-methylbenzylamine, are provided for comparison.

| Property | Value (Predicted for this compound) | Experimental Value (for isomer 3-Bromo-N-methylbenzylamine) |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[6] |

| Boiling Point | ~240-250 °C | 231-232 °C |

| Density | ~1.45 g/mL | 1.461 g/mL at 25 °C |

| Refractive Index | ~1.57 | n20/D 1.5650 |

| Flash Point | >110 °C | >110 °C |

Predicted Spectroscopic Profile

Characterization of the target molecule would rely on standard spectroscopic techniques. The expected spectral features are as follows:

-

¹H NMR:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.5 ppm). One singlet and two doublets, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (2H): A singlet around 3.8-4.0 ppm (Ar-CH₂ -NH₂).

-

Amine Protons (2H): A broad singlet, typically between 1.5-2.5 ppm (exchangeable with D₂O).

-

Methyl Protons (3H): A singlet around 2.3-2.4 ppm (Ar-CH₃ ).

-

-

¹³C NMR:

-

Approximately 8 distinct signals are expected: 6 for the aromatic carbons (four substituted, two unsubstituted), 1 for the benzylic carbon (~45 ppm), and 1 for the methyl carbon (~20 ppm).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202.

-

A major fragment would be the loss of the amino group (M-16), and another prominent peak would correspond to the bromotolyl fragment.

-

Synthesis and Purification

A reliable synthesis of this compound is achieved through a two-step process starting from 4-methylbenzonitrile. This pathway offers high yields and utilizes standard laboratory reagents.

Retrosynthetic Analysis and Workflow

The primary amine of the target molecule can be logically disconnected to a nitrile functional group, which is a robust and common precursor. The nitrile itself is accessible via the bromination of a commercially available starting material.

Diagram 1: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol details the reduction of the nitrile intermediate. The synthesis of the precursor, 3-Bromo-4-methylbenzonitrile from 4-methylbenzonitrile, is a standard electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) and an acid catalyst.[7]

Reaction: Reduction of 3-Bromo-4-methylbenzonitrile to this compound

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and efficiency in reducing nitriles to primary amines. Unlike catalytic hydrogenation, it does not require high-pressure equipment and is tolerant of the aryl bromide.[8]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes both the reagent and the substrate.

-

Work-up: The sequential addition of water and NaOH solution (Fieser work-up) is a well-established method to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying product isolation.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.2 equivalents) as a suspension in anhydrous THF (5 mL per gram of LiAlH₄).

-

Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-Bromo-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 4-6 hours).

-

Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

-

Water (X mL, where X is the mass of LiAlH₄ in grams).

-

15% aqueous NaOH solution (X mL).

-

Water (3X mL).

-

-

Isolation: Stir the resulting mixture at room temperature for 1 hour. A white, granular precipitate of aluminum salts should form. Filter the solid through a pad of Celite and wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This "dual-handle" nature makes it a valuable building block for creating libraries of complex molecules for biological screening.

Diagram 2: Key reaction pathways for this compound.

Reactivity of the Aryl Bromide

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[7]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines or C-O bonds by coupling with alcohols.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Reactivity of the Benzylamine Moiety

The primary amine is a versatile nucleophile and base.

-

Amide Bond Formation: Readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages, a common feature in drug molecules.

-

Reductive Amination: Can be reacted with aldehydes or ketones to form Schiff bases, which are then reduced to secondary or tertiary amines.

-

Alkylation: Can be directly alkylated using alkyl halides to yield secondary and tertiary amines.

Application as a Scaffold in Medicinal Chemistry

Substituted benzylamines are privileged scaffolds found in a wide range of biologically active compounds. The presence of a halogen, like bromine, can enhance binding affinity to target proteins through halogen bonding and can also modulate pharmacokinetic properties like metabolic stability and membrane permeability. This scaffold is a key intermediate for synthesizing compounds with potential applications as antimicrobial, anti-inflammatory, or CNS-active agents.[9][10][11]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

References

-

National Center for Biotechnology Information. (n.d.). Benzenamine, 3-bromo-4-methyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-4-bromo-alpha-methylbenzylamine. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. Ningbo Inno Pharmchem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. PubChem. Retrieved from [Link]

-

Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. GJESRM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylbenzaldehyde. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-methylbenzonitrile (C8H6BrN). PubChemLite. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. scbt.com [scbt.com]

- 3. 149104-92-7 CAS MSDS (4-BROMO-3-METHYLBENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzenemethanamine, 4-bromo-N-methyl- | C8H10BrN | CID 485400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gjesrm.com [gjesrm.com]

- 10. mdpi.com [mdpi.com]

- 11. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]

- 12. (R)-4-bromo-alpha-methylbenzylamine | C8H10BrN | CID 853000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 816765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Bromo-4-methylbenzylamine from 3-bromo-4-methylbenzonitrile

An In-depth Technical Guide to the

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of functionalized aromatic amines is a cornerstone of new molecule discovery. 3-Bromo-4-methylbenzylamine serves as a critical building block, offering a versatile scaffold for constructing more complex molecular architectures. Its precursor, 3-bromo-4-methylbenzonitrile, is a readily accessible starting material whose dual reactivity—afforded by the bromo and cyano functionalities—makes it an asset in synthetic campaigns.[1] The transformation of the nitrile group into a primary amine is a fundamental, yet nuanced, process.

This technical guide provides an in-depth exploration of the synthetic conversion of 3-bromo-4-methylbenzonitrile to this compound. We will dissect the primary methodologies for this reduction, focusing on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this key synthetic transformation.

Synthetic Overview: The Nitrile to Amine Reduction

The reduction of a nitrile to a primary amine is a cornerstone transformation in organic synthesis.[2] This process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond, typically achieved through two main pathways: hydride reduction or catalytic hydrogenation. The choice of method is dictated by factors such as functional group tolerance, scalability, safety considerations, and desired selectivity.

The primary challenge in nitrile reductions is often the prevention of side reactions. The intermediate imine species can react with the newly formed primary amine product, leading to the formation of secondary and tertiary amines as impurities.[3] Therefore, robust protocols are designed to minimize the concentration or reactivity of this imine intermediate, ensuring high selectivity for the desired primary amine.

Core Synthetic Strategies and Mechanistic Insights

Two predominant and reliable strategies for the synthesis of this compound are detailed below. Each method offers distinct advantages and requires specific experimental considerations.

Strategy 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[4][5] Its high reactivity ensures a thorough and often rapid conversion.

Causality and Mechanistic Pathway: The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[6][7]

-

First Hydride Addition: The hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion.[7][8]

-

Second Hydride Addition: A second hydride ion from another LiAlH₄ molecule attacks the imine carbon, leading to a dianion intermediate.[6]

-

Aqueous Work-up: The reaction is carefully quenched with water, followed by an acid or base work-up, to protonate the dianion, yielding the final primary amine.[7][8]

The sheer power of LiAlH₄ makes it highly effective, but it also necessitates stringent safety protocols. It reacts violently with protic solvents, particularly water, and requires anhydrous conditions and careful temperature control.

Caption: LiAlH₄ reduction mechanism for nitriles.

Strategy 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed industrial method for nitrile reduction due to its cost-effectiveness and scalability.[9][10] Raney Nickel, a fine-grained solid catalyst composed primarily of nickel, is a common choice for this transformation.[4]

Causality and Mechanistic Pathway: This heterogeneous catalytic process involves the reaction of the nitrile with molecular hydrogen (H₂) on the surface of the metal catalyst.

The key to achieving high selectivity for the primary amine is to suppress the formation of secondary and tertiary amines. This is accomplished by conducting the reaction in the presence of ammonia.[4][10] The ammonia competes with the primary amine product for reaction with the intermediate imine, effectively shifting the equilibrium away from byproduct formation.

An alternative, often preferred at the lab scale for safety reasons, is Catalytic Transfer Hydrogenation (CTH) . This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as 2-propanol, in the presence of the Raney Nickel catalyst.[11] A highly efficient variation employs potassium borohydride (KBH₄) as the hydrogen source in the presence of Raney Nickel in an alcoholic solvent.[3][12]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and purification.

Protocol 1: LiAlH₄ Reduction of 3-Bromo-4-methylbenzonitrile

Materials:

-

3-Bromo-4-methylbenzonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

-

Reaction Initiation: In a separate flask, dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

-

Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise: 'x' mL of water, 'x' mL of 15% NaOH solution, and '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Vigorous gas evolution will occur.

-

Filtration: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Work-up: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Raney® Nickel / KBH₄ Reduction

Materials:

-

3-Bromo-4-methylbenzonitrile (1.0 eq)

-

Raney® Nickel (slurry in water, ~1.0 eq by moist weight)

-

Potassium borohydride (KBH₄) (4.0 eq)

-

Anhydrous ethanol

-

Ethyl acetate

-

Deionized water

Procedure:

-

Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with anhydrous ethanol three times to remove water.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add the washed Raney Nickel, anhydrous ethanol, and KBH₄ (4.0 eq).[12]

-

Reaction: To this stirring suspension, add the 3-bromo-4-methylbenzonitrile (1.0 eq).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.[12]

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with solvent. Wash the filter cake thoroughly with ethanol.

-

Work-up: Combine the filtrates and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be further purified by column chromatography if necessary.

Caption: General experimental workflow.

Comparative Analysis of Synthetic Methods

| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney Ni/KBH₄) |

| Reagents | LiAlH₄ | Raney® Nickel, KBH₄ |

| Solvent | Anhydrous Ether or THF | Ethanol |

| Temperature | 0 °C to Room Temp | Room Temperature[12] |

| Safety | High (Pyrophoric, reacts violently with water) | Moderate (Raney Ni is pyrophoric when dry) |

| Selectivity | Excellent for primary amine | Good to excellent, minimal side products[3] |

| Work-up | Requires careful quenching; generates aluminum salts | Simple filtration to remove catalyst |

| Scalability | Challenging due to exotherm and hazards | Highly scalable and cost-effective |

| Pros | Fast, powerful, highly effective | Mild conditions, high yields, safer reagents[3][12] |

| Cons | Hazardous, requires strict anhydrous conditions | Catalyst handling requires care; potential for catalyst poisoning |

Purification and Characterization

Purification: Following the initial work-up, the crude this compound often requires purification to remove unreacted starting material and any byproducts. The most common laboratory-scale method is silica gel column chromatography . Given the basic nature of the amine product, it is sometimes advantageous to pre-treat the silica gel with a small amount of a base like triethylamine (~1-2% in the eluent) to prevent streaking and improve recovery.

Characterization: The identity and purity of the final product must be confirmed through spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see the disappearance of the aromatic signals characteristic of the starting nitrile and the appearance of new signals corresponding to the benzylic protons (-CH₂-) and the amine protons (-NH₂). The -NH₂ signal is typically a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most telling change is the disappearance of the nitrile carbon signal (typically ~118-120 ppm) and the appearance of a new signal for the benzylic carbon (~45 ppm).

-

IR (Infrared) Spectroscopy: Look for the disappearance of the strong, sharp nitrile (C≡N) stretching peak around 2220-2260 cm⁻¹. Concurrently, the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the presence of the primary amine.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀BrN, MW: 200.08). The characteristic isotopic pattern for a single bromine atom (two peaks of roughly equal intensity separated by 2 m/z units) should be visible.

Conclusion

The synthesis of this compound from its corresponding nitrile is a robust and accessible transformation for the modern synthetic chemist. While powerful hydride reagents like LiAlH₄ offer a rapid and complete reduction, methods employing catalytic hydrogenation, particularly the mild and efficient Raney Nickel/KBH₄ system, provide a safer, more scalable, and environmentally benign alternative.[12] The choice of methodology will ultimately depend on the specific constraints of the laboratory setting, including scale, available equipment, and safety infrastructure. Successful synthesis relies on a careful execution of the chosen protocol, diligent monitoring, and thorough characterization of the final product.

References

- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- Organic Reactions. Nitrile to Amine - Common Conditions.

- ScienceDirect. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers.

- JoVE. Video: Nitriles to Amines: LiAlH4 Reduction.

- BioOne Complete. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.

- ARKAT USA, Inc. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- ResearchGate. Reduction of activated aromatic nitriles with ammonia borane.

- Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology.

- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.

- ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.

- Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.

- JoVE. Video: Preparation of Amines: Reduction of Amides and Nitriles.

- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.

- Royal Society of Chemistry. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions.

- James Ashenhurst, Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.

- Chemguide. reduction of nitriles.

- Chemistry LibreTexts. 20.5: Synthesis of Primary Amines.

- PubChem. 3-Bromo-4-methylbenzonitrile.

- Google Patents. US3372195A - Reduction of nitriles to primary amines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. pp.bme.hu [pp.bme.hu]

- 10. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic Profile of 3-Bromo-4-methylbenzylamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Bromo-4-methylbenzylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra for this compound in public databases, this guide leverages high-quality predicted data and draws comparisons with structurally related compounds to offer a robust analytical framework.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a brominated and methylated benzene ring attached to a benzylamine moiety, give rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. Spectroscopic techniques such as NMR, IR, and MS provide complementary information about the molecular structure, functional groups, and elemental composition, making them indispensable tools for comprehensive analysis.

This guide will delve into the predicted spectroscopic data for this compound, offering detailed interpretations grounded in fundamental principles of spectroscopy. By understanding the expected spectral features, researchers can more effectively identify this compound and distinguish it from related isomers and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides insights into the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl and aminomethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-2) | ~ 7.45 | Singlet | 1H |

| Aromatic H (H-5) | ~ 7.20 | Doublet | 1H |

| Aromatic H (H-6) | ~ 7.05 | Doublet | 1H |

| Benzylic CH₂ | ~ 3.80 | Singlet | 2H |

| Methyl CH₃ | ~ 2.35 | Singlet | 3H |

| Amine NH₂ | ~ 1.60 | Singlet (broad) | 2H |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 2 (H-2), being adjacent to the bromine atom, is predicted to be the most deshielded and appear as a singlet. The protons at positions 5 and 6 (H-5 and H-6) will likely appear as doublets due to coupling with each other.

-

Benzylic Protons: The two protons of the benzylic methylene group (CH₂) are chemically equivalent and are expected to appear as a singlet at approximately 3.80 ppm.

-

Methyl Protons: The three protons of the methyl group (CH₃) are also equivalent and will give rise to a singlet at around 2.35 ppm.

-

Amine Protons: The two protons of the primary amine group (NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-4) | ~ 138.0 |

| Aromatic C (C-1) | ~ 137.5 |

| Aromatic C (C-2) | ~ 132.0 |

| Aromatic C (C-6) | ~ 130.0 |

| Aromatic C (C-5) | ~ 128.0 |

| Aromatic C (C-3) | ~ 125.0 |

| Benzylic CH₂ | ~ 45.0 |

| Methyl CH₃ | ~ 20.0 |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The spectrum is expected to show six distinct signals for the aromatic carbons, reflecting their different electronic environments. The carbon bearing the methyl group (C-4) and the carbon attached to the benzylamine moiety (C-1) are predicted to be the most deshielded among the protonated aromatic carbons. The carbon attached to the bromine atom (C-3) will also have a characteristic chemical shift.

-

Aliphatic Carbons: The benzylic carbon (CH₂) is expected at around 45.0 ppm, and the methyl carbon (CH₃) at approximately 20.0 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3250 | N-H stretch (amine) | Medium |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| 1620-1580 | N-H bend (amine) | Medium |

| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250-1020 | C-N stretch | Medium |

| 850-800 | C-H bend (aromatic, out-of-plane) | Strong |

| 700-600 | C-Br stretch | Medium |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of the primary amine group will be indicated by N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1620-1580 cm⁻¹.[1][2]

-

C-H Vibrations: Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear in the 2950-2850 cm⁻¹ range.[3]

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will produce characteristic absorptions in the 1600-1450 cm⁻¹ region.[3] Strong out-of-plane C-H bending bands between 850-800 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

-

C-N and C-Br Vibrations: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range, and the C-Br stretch will likely appear at lower wavenumbers, typically between 700-600 cm⁻¹.[1]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₀BrN. The nominal molecular weight is 200 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensity at m/z 199 and 201, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

-

Loss of NH₂: A common fragmentation for primary amines is the loss of the amino radical (•NH₂), which would result in a fragment ion at m/z 183 and 185.

-

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon is a characteristic fragmentation pathway for benzylamines. This would lead to the formation of a tropylium-like ion. The most prominent fragment is often the benzyl cation, which in this case would be a bromomethylbenzyl cation. However, the most common fragmentation is the loss of the benzyl group to form a stable ion. A key fragmentation is the cleavage of the C-N bond, which can lead to the formation of the 3-bromo-4-methylbenzyl cation at m/z 184 and 186.[4][5]

-

Loss of H: Loss of a hydrogen atom from the molecular ion can also occur, leading to peaks at m/z 198 and 200.

-

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical framework for the characterization of this compound. The anticipated ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, while the predicted IR spectrum helps to identify the key functional groups. The expected mass spectrum and fragmentation patterns are crucial for confirming the molecular weight and elemental composition. While this guide is based on high-quality predictions, experimental verification remains the gold standard. The provided protocols offer a clear path for researchers to obtain and interpret experimental data for this compound, facilitating its unambiguous identification and use in further research and development.

References

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Journal of Mass Spectrometry, 41(9), 1177-1185. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). Stevens Institute of Technology. Retrieved from [Link]

-

Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allreviewjournal.com [allreviewjournal.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of the compound 3-Bromo-4-methylbenzylamine (CAS No. 1177558-32-5). A critical examination of existing data reveals a notable absence of experimentally determined melting and boiling points for this specific isomer. This guide addresses this data gap by presenting predicted values derived from comparative structural analysis with related isomers. Furthermore, it outlines the standard experimental methodologies for determining these fundamental physicochemical parameters, ensuring a thorough understanding for research and drug development applications. This document is intended to serve as a foundational resource for scientists and professionals engaged in work involving this and related chemical entities.

Introduction

This compound is a substituted aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, a brominated toluene scaffold coupled with a benzylamine functional group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. The precise positioning of the bromo and methyl substituents on the benzene ring, in conjunction with the reactive aminomethyl group, offers multiple avenues for chemical modification.

An accurate understanding of the physical properties of a compound, such as its melting and boiling points, is fundamental to its application in research and development. These parameters are critical for purification processes (e.g., distillation and recrystallization), reaction condition optimization, and for predicting the compound's behavior in various physical states. This guide focuses on elucidating the physical properties of this compound, with a particular emphasis on its melting and boiling points.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is foundational to its physical and chemical properties. It is crucial to distinguish it from its isomers, as even minor structural changes can significantly impact these characteristics.

Structure of this compound

The structure consists of a benzylamine core, where the benzene ring is substituted at the 3-position with a bromine atom and at the 4-position with a methyl group.

Caption: Molecular structure of this compound.

Distinction from Key Isomers

It is imperative to differentiate this compound from its isomers, for which experimental data is available. The seemingly minor positional differences of the substituents lead to distinct physical properties.

-

3-Bromo-N-methylbenzylamine (CAS 67344-77-8): Here, the methyl group is attached to the nitrogen atom of the amine, not the benzene ring.[1]

-

4-Bromo-N-methylbenzylamine (CAS 699-03-6): This isomer has the bromine at the 4-position and a methyl group on the amine nitrogen.[2]

-

4-Bromo-3-methylbenzylamine (CAS 149104-92-7): In this case, the positions of the bromo and methyl groups on the benzene ring are swapped compared to the target molecule.

The differing placements of these functional groups alter the molecule's polarity, intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces), and crystal packing efficiency, thereby influencing melting and boiling points.

Physical Properties of this compound

A thorough review of scientific literature and chemical databases indicates that the experimental melting and boiling points for this compound (CAS 1177558-32-5) have not been formally reported. To provide a functional reference for researchers, this section presents predicted values based on the known properties of its isomers and theoretical considerations.

Data Summary

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Source |

| This compound | 1177558-32-5 | Not Reported (Estimated: Solid at room temp.) | Not Reported (Estimated: 235-245 °C) | Prediction |

| 3-Bromo-N-methylbenzylamine | 67344-77-8 | Not Reported | 231-232 | Experimental |

| 4-Bromo-N-methylbenzylamine | 699-03-6 | Not Reported | 218-219 | Experimental[2] |

Rationale for Predicted Values

-

Melting Point: Primary amines with structures similar to the title compound are often solids at room temperature due to the potential for intermolecular hydrogen bonding. The presence of the bromine atom and the overall molecular weight would further contribute to this.

-

Boiling Point: The boiling point of 3-Bromo-N-methylbenzylamine is 231-232 °C. Our target molecule, this compound, is a primary amine, which can engage in more extensive hydrogen bonding than the secondary amine isomer. This stronger intermolecular interaction would be expected to lead to a slightly higher boiling point. The positional change of the methyl group from the nitrogen to the ring is not expected to cause a drastic change, but the enhanced hydrogen bonding of the -NH₂ group is a key factor. Therefore, a boiling point in the range of 235-245 °C is a reasonable estimation.

Experimental Determination of Physical Properties

For the definitive characterization of this compound, direct experimental measurement of its melting and boiling points is essential. The following are standard, reliable protocols for these determinations.

Melting Point Determination

Methodology: Capillary melting point determination is the standard method.

Protocol:

-